2-(Ethylamino)benzonitrile

Description

Contextualization within Benzonitrile (B105546) Chemistry and Ethylamine (B1201723) Derivatives

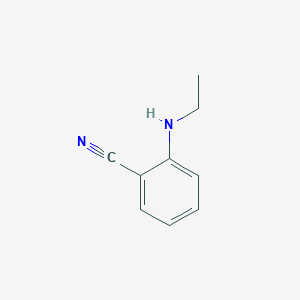

2-(Ethylamino)benzonitrile is an aromatic organic compound featuring a nitrile (-C≡N) functional group and an ethylamino (-NHCH₂CH₃) group attached to the ortho position of a benzene (B151609) ring. Its chemistry is deeply rooted in the characteristics of its constituent parts.

The benzonitrile framework itself is a common structural motif in organic chemistry. Benzonitriles are often synthesized from the corresponding benzamides via dehydration or from benzoic acid and ammonia. google.com The nitrile group is particularly stable and largely biocompatible, often passing through metabolic processes unchanged. nih.gov In medicinal chemistry, the nitrile group is valued as it can act as a hydrogen bond acceptor and is frequently used as a bioisostere for a ketone group. nih.gov Its presence can also polarize the aromatic ring, potentially influencing intermolecular interactions and protecting the ring from oxidative metabolism. nih.gov

The ethylamine substituent is a secondary amine that acts as an electron-donating group on the aromatic ring. This influences the molecule's reactivity in electrophilic aromatic substitution reactions. The amino group is a key reactive site, allowing for further functionalization, and is fundamental to the compound's utility as a building block. The synthesis of the parent compound, 2-aminobenzonitrile (B23959), can be achieved through the reduction of 2-nitrobenzonitrile, for instance, using zinc dust in a hydrochloric acid medium. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 30091-24-8 sigmaaldrich.com |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol sigmaaldrich.com |

| InChI Key | QTLDSJXCGIKEJJ-UHFFFAOYSA-N sigmaaldrich.com |

Significance in Contemporary Organic Synthesis and Materials Science Research Paradigms

This compound is primarily recognized as a valuable organic building block for the synthesis of more complex molecules, particularly heterocyclic systems. bldpharm.com The strategic placement of the amino and nitrile groups allows for a variety of cyclization reactions.

Organic Synthesis: A significant area of application for 2-aminobenzonitrile derivatives is in the synthesis of quinazolines and quinazolinones. rsc.orgmdpi.comrsc.org These are bicyclic heterocyclic scaffolds that are prevalent in many biologically active compounds and approved drugs. mdpi.com Modern synthetic methods utilize transition-metal catalysts (such as Ruthenium, Copper, and Palladium) to facilitate the tandem reaction of 2-aminobenzonitriles with alcohols, aldehydes, or arylboronic acids to construct the quinazoline (B50416) core efficiently. rsc.orgrsc.orgorganic-chemistry.org Specifically, a method for synthesizing quinazolines from 2-alkylamino benzonitriles involves an iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation, directly demonstrating the utility of compounds like this compound. organic-chemistry.org

Furthermore, palladium-catalyzed reactions of 2-aminobenzonitriles with arylboronic acids have been developed to produce 2-aminobenzophenones. rsc.org These products have shown potent anticancer activity in vitro, highlighting the role of aminobenzonitrile derivatives in constructing medicinally relevant molecules. rsc.org

Materials Science: In materials science, aromatic amines and nitriles are known chromophores. Analogous compounds, such as 3-Amino-4-(ethylamino)benzonitrile, are noted for their suitability as precursors in the production of dyes and pigments for textiles and coatings. The presence of both the electron-donating amino group and the electron-withdrawing nitrile group on the benzene ring in this compound creates a "push-pull" system, which is a classic design feature for organic dyes. This suggests its potential application in the development of novel colorants.

Overview of Current Research Landscape and Future Trajectories for the Chemical Compound

The current research landscape for this compound and its close analogs is heavily focused on its application as a synthetic intermediate. A major trend is the development of novel, efficient, and sustainable catalytic methods to synthesize complex heterocyclic structures from readily available aminobenzonitriles. rsc.orgrsc.orgnih.gov The use of various transition metals allows for a broad range of chemical transformations and functional group tolerance, expanding the library of accessible molecules. mdpi.comnih.gov

Future research trajectories will likely continue to exploit the unique reactivity of this compound. Key directions include:

Expansion of Heterocyclic Libraries: Utilizing this compound and other derivatives in catalytic cascade reactions to build diverse collections of quinazolines, benzimidazoles, and other heterocycles for high-throughput screening in drug discovery. mdpi.comnih.gov

Development of Novel Catalytic Systems: Research into more cost-effective and environmentally benign catalysts, such as those based on manganese or iron, for the transformation of aminobenzonitriles is an ongoing effort. organic-chemistry.orgnih.gov

Exploration in Materials Science: Systematic investigation into the photophysical properties (absorption, emission) of dyes and functional materials derived from this compound.

Medicinal Chemistry Applications: The synthesis of targeted N-ethylated heterocyclic compounds to study structure-activity relationships (SAR) and to potentially enhance the pharmacological properties of known active scaffolds. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Aminobenzonitrile |

| 2-Nitrobenzonitrile |

| 3-Amino-4-(ethylamino)benzonitrile |

| Benzoic Acid |

| Benzamide |

| Quinazolines |

| Quinazolinones |

| 2-Aminobenzophenones |

| Arylboronic Acids |

| Ethylamine |

| Ammonia |

| Zinc |

| Hydrochloric Acid |

| Ruthenium |

| Copper |

| Palladium |

| Iron |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLDSJXCGIKEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554481 | |

| Record name | 2-(Ethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30091-24-8 | |

| Record name | 2-(Ethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Ethylamino Benzonitrile

Established Synthetic Routes to 2-(Ethylamino)benzonitrile and Analogues

Established methods for the synthesis of this compound and its analogues primarily rely on classical organic reactions that are well-documented in chemical literature. These routes offer reliable, albeit sometimes lengthy, pathways to the target compound.

Nucleophilic Aromatic Substitution Strategies for Benzonitrile (B105546) Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of this compound, typically involving the reaction of an ortho-halobenzonitrile with ethylamine (B1201723). The cyano group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.

A common precursor for this reaction is 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile. The reaction with ethylamine proceeds by the addition of the nucleophile to the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the desired this compound. A patent for a related compound, 2-(1-piperidinyl)benzonitrile, describes its synthesis from 2-chlorobenzonitrile, highlighting the viability of this approach for introducing nitrogen-based substituents. google.com The reaction conditions for such substitutions typically involve a suitable solvent, such as dimethylformamide (DMF), and a base to neutralize the hydrogen halide formed during the reaction.

A plausible reaction scheme is as follows:

Scheme 1: Nucleophilic aromatic substitution of 2-chlorobenzonitrile with ethylamine.

| Precursor | Reagent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| 2-Chlorobenzonitrile | Ethylamine | DMF | K₂CO₃ | 100 | ~70-80 | Analogous to google.com |

| 2-Fluorobenzonitrile | Ethylamine | DMSO | Et₃N | 80-100 | >80 | General SNAr |

Reductive Amination Approaches for Ethylamino Group Introduction

Reductive amination offers an alternative pathway to this compound, starting from a suitable carbonyl-containing benzonitrile precursor, such as 2-acetylbenzonitrile (B2691112). This two-step, one-pot process involves the initial reaction of the ketone with ethylamine to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The choice of reducing agent can be critical to avoid the reduction of the nitrile group. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. While no direct synthesis of this compound via this method is explicitly detailed in the provided search results, the general applicability of reductive amination is well-established for the synthesis of a wide range of amines. rsc.orguwa.edu.authieme-connect.dethieme-connect.deorganic-chemistry.org

A representative reaction scheme is:

Scheme 2: Reductive amination of 2-acetylbenzonitrile with ethylamine.

| Carbonyl Precursor | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Acetylbenzonitrile | Ethylamine | NaBH₄ | Methanol | 0 - 25 | ~60-70 | General Reductive Amination |

| 2-Formylbenzonitrile | Ethylamine | H₂/Pd-C | Ethanol | 25 | ~70-80 | General Reductive Amination |

One-Pot Reaction Sequences in Benzonitrile Synthesis

The development of one-pot reactions for the synthesis of complex molecules is a significant area of research, aiming to improve efficiency by reducing the number of isolation and purification steps. For the synthesis of this compound, a one-pot approach could potentially combine multiple synthetic steps, such as the formation of a precursor and its subsequent reaction.

While a specific one-pot synthesis for this compound is not detailed in the provided search results, the synthesis of related N-alkylanilines and heterocyclic compounds through one-pot procedures suggests the feasibility of such a strategy. pku.edu.cnnih.govoaepublish.comoaepublish.comresearchgate.netnih.gov For instance, a one-pot reductive amination, as described in the previous section, is a form of one-pot reaction. Another possibility could involve the in-situ generation of a reactive intermediate that is then trapped by ethylamine.

Advanced Synthetic Approaches and Process Optimization Studies

To meet the demands of modern chemical manufacturing, which emphasizes efficiency, sustainability, and scalability, advanced synthetic methods are being developed for the production of this compound and its precursors.

Catalytic Systems in the Synthesis of this compound Precursors

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. In the context of synthesizing precursors for this compound, catalytic methods are particularly relevant for the amination of aryl halides.

Palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds. This reaction can be used to couple 2-halobenzonitriles with ethylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.orgcmu.edu This method is often more versatile than traditional nucleophilic aromatic substitution, as it can tolerate a wider range of functional groups.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromobenzonitrile | Ethylamine | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-100 | >85 | Buchwald-Hartwig Amination |

| 2-Chlorobenzonitrile | Ethylamine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100-120 | >80 | Buchwald-Hartwig Amination |

Other catalytic systems can be employed for the synthesis of precursors like 2-aminobenzonitrile (B23959) itself, which can then be ethylated. acs.orgacs.org

Continuous Flow Reactor Methodologies for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the scalable and safe production of fine chemicals and pharmaceuticals. The use of microreactors or flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.

The synthesis of N-alkylanilines has been successfully demonstrated in continuous flow systems. pku.edu.cnmit.edu A continuous flow process for the synthesis of this compound could involve pumping a solution of a 2-halobenzonitrile and ethylamine through a heated reactor coil. The short residence time in the reactor can lead to rapid product formation and minimize the formation of byproducts. This methodology is particularly advantageous for large-scale production, offering a more efficient and sustainable alternative to traditional batch processes.

| Reaction Type | Precursors | Reactor Type | Temperature (°C) | Residence Time | Throughput | Reference |

| Nucleophilic Aromatic Substitution | 2-Fluorobenzonitrile, Ethylamine | Heated Coil Reactor | 150-200 | 5-10 min | High | Analogous to mit.edu |

| Reductive Amination | 2-Acetylbenzonitrile, Ethylamine, H₂ | Packed-Bed Reactor (Pd/C) | 80-120 | 2-5 min | High | General Flow Hydrogenation |

Application of Green Chemistry Principles in Synthetic Design

The pursuit of environmentally benign synthetic routes for this compound and related compounds is an active area of research. Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and designing energy-efficient processes.

One notable approach involves the use of ionic liquids as recyclable reaction media. For instance, a green synthesis of benzonitrile has been developed using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent, thereby eliminating the need for metal salt catalysts and simplifying the separation process. rsc.org In this method, high yields of benzonitrile were achieved at elevated temperatures with a simplified workup procedure, and the ionic liquid could be easily recovered and reused. rsc.org

Another strategy focuses on the development of environmentally friendly catalysts. Research has been conducted on using solid acid catalysts, such as modified zeolite molecular sieves, for the synthesis of related compounds like 2-alkyl-anthraquinone from precursors structurally similar to this compound. google.com These solid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and avoiding the use of corrosive and hazardous reagents like oleum. google.comgoogle.com

Furthermore, the development of metal-free protocols for related reactions, such as the construction of aminated isoquinoline (B145761) frameworks from 2-(2-oxo-2-arylethyl)benzonitrile, highlights a move towards more sustainable chemical transformations. rsc.org These reactions often proceed in aqueous media, a green solvent, and avoid the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. rsc.org

The following table summarizes key aspects of green chemistry applications in related syntheses:

| Green Chemistry Principle | Application in Benzonitrile-related Synthesis | Reference |

| Use of Safer Solvents | Aqueous media for metal-free aminated isoquinoline synthesis. | rsc.org |

| Use of Renewable Feedstocks | Not explicitly detailed for this compound. | |

| Design for Energy Efficiency | Reactions conducted at elevated temperatures, but with simplified workup. | rsc.org |

| Use of Catalysis | Ionic liquids as recyclable catalysts and reaction media. | rsc.org |

| Modified zeolite solid acid catalysts. | google.com | |

| Prevention of Waste | Recyclable catalysts and simplified separation processes. | rsc.org |

Mechanistic Investigations of Formation Reactions

Understanding the intricate details of how this compound is formed is crucial for optimizing its synthesis and developing new, more efficient methods. This involves studying the reaction from a molecular perspective, identifying the transient species that are formed, and measuring the speed of the reaction.

Elucidation of Reaction Intermediates and Transition States

The formation of this compound likely proceeds through a series of short-lived molecules known as reaction intermediates. While direct observation of these intermediates for this specific compound is not extensively documented in the provided search results, mechanistic studies of similar reactions provide valuable insights.

For instance, in the synthesis of related heterocyclic compounds, the formation of iminium ions as reactive intermediates is a common theme. ethz.ch These intermediates are generated from the reaction of an amine with a carbonyl compound and are highly susceptible to nucleophilic attack, driving the reaction forward. ethz.ch Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating the structures of these transient species and the transition states that connect them. nih.gov

In the context of nitrile group formation, such as the dehydration of an amide, the reaction likely involves the formation of a phosphorylated intermediate when reagents like phenylphosphonic dichloride are used. researchmap.jp This intermediate then eliminates to form the nitrile. The stability of such intermediates can be influenced by steric and electronic factors, as suggested by semi-empirical calculations on related aminobenzamides. researchmap.jp

Kinetic Studies of Synthetic Pathways

The development of kinetic models is a key aspect of process design in the pharmaceutical and chemical industries. rsc.org These models can be used to predict how changes in reaction conditions, such as temperature, concentration, and catalyst loading, will affect the reaction rate and yield. For complex reactions, multistart parameter estimation algorithms can be employed to fit experimental data to various kinetic models, allowing for the selection of the model that best describes the reaction. rsc.org

Kinetic analysis of the catalyzed hydration of benzonitrile to benzamide, a reverse reaction in principle, has shown that the choice of solvent and catalyst can significantly influence the reaction rate. researchgate.net For instance, the use of protic polar solvents can activate the cyano group towards reaction. researchgate.net

Stereochemical Control in Chiral Analogue Synthesis

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is a significant area of organic chemistry due to the different biological activities these mirror images can possess. While this compound itself is not chiral, the principles of stereochemical control are relevant for the synthesis of its chiral analogues.

Asymmetric synthesis aims to produce a single stereoisomer of a chiral compound. nih.gov This can be achieved through various strategies, including the use of chiral catalysts. For example, chiral-at-rhodium catalysis has been explored for related transformations. uni-marburg.de The development of N-heterocyclic carbene (NHC) catalyzed asymmetric reactions has provided a powerful tool for the synthesis of axially chiral benzonitriles. researchgate.net

Computational methods, such as DFT calculations, play a crucial role in understanding and predicting the stereochemical outcome of these reactions. nih.gov By modeling the transition states, chemists can rationalize why a particular stereoisomer is formed preferentially and design new catalysts to improve the stereoselectivity. nih.gov The synthesis of chiral oxazolidinones, which can be precursors to chiral benzamidine (B55565) derivatives, demonstrates the importance of controlling stereochemistry in the synthesis of biologically active molecules. nih.gov

Advanced Spectroscopic Characterization Techniques for 2 Ethylamino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-(Ethylamino)benzonitrile, ¹H and ¹³C NMR, along with two-dimensional methods, offer a comprehensive map of its atomic connectivity.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation

In the ¹H NMR spectrum of this compound, distinct signals for the aromatic protons, the ethyl group protons, and the amine proton are observed. The aromatic region typically displays complex multiplets due to the ortho-substitution pattern. The ethyl group presents as a quartet for the methylene (B1212753) (-CH₂) protons, a result of coupling with the adjacent methyl (-CH₃) protons, which in turn appear as a triplet. The amine proton (N-H) often appears as a broad singlet.

Aromatic Protons (H-3, H-4, H-5, H-6): These protons resonate in the downfield region, generally between 6.6 and 7.5 ppm. The electron-donating ethylamino group and the electron-withdrawing nitrile group influence their specific chemical shifts.

Ethyl Protons (-CH₂CH₃): The methylene protons (-CH₂) are adjacent to the nitrogen atom and are deshielded, appearing as a quartet around 3.2 ppm. The terminal methyl protons (-CH₃) are more shielded and appear as a triplet around 1.3 ppm.

Amine Proton (-NH-): The chemical shift of the N-H proton can vary and is often observed as a broad signal due to quadrupole broadening and chemical exchange.

The coupling constants (J values) are critical for confirming the substitution pattern. For instance, the ortho-coupling between adjacent aromatic protons is typically in the range of 7-9 Hz.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H-3, H-4, H-5, H-6) | 6.6 - 7.5 | Multiplet | ~7-9 (ortho) |

| Methylene (-CH₂) | ~3.2 | Quartet | ~7 |

| Methyl (-CH₃) | ~1.3 | Triplet | ~7 |

| Amine (-NH-) | Variable | Broad Singlet | N/A |

Carbon-13 (¹³C) NMR Spectral Assignments and Quantitative Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The nitrile carbon is characteristically found in the 115-120 ppm range. The aromatic carbons show a range of chemical shifts influenced by the substituents. mdpi.com The carbon atom attached to the nitrile group (C1) and the carbon attached to the amino group (C2) have distinct chemical shifts from the other aromatic carbons. The ethyl group carbons are observed in the aliphatic region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Nitrile (-C≡N) | ~118 |

| Aromatic (C1) | ~109 |

| Aromatic (C2) | ~150 |

| Aromatic (C3, C4, C5, C6) | 115 - 135 |

| Methylene (-CH₂) | ~38 |

| Methyl (-CH₃) | ~14 |

Two-Dimensional NMR Techniques (COSY, NOESY, HMQC, HSQC) for Structural Elucidation

While specific 2D NMR spectra for this compound are not widely published, the application of these techniques is standard for unambiguous structural confirmation. researchgate.netnih.govipb.pt

COSY (Correlation Spectroscopy): A H-H COSY experiment would reveal correlations between coupled protons. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and among the adjacent protons on the aromatic ring, helping to trace the connectivity of the spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity. A NOESY spectrum could confirm the ortho substitution by showing a correlation between the N-H or ethyl -CH₂- protons and the aromatic proton at the C6 position.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons to their directly attached carbons. mdpi.com An HSQC spectrum would show a cross-peak connecting the methylene protons to the methylene carbon and the methyl protons to the methyl carbon. It would also link each aromatic proton to its corresponding aromatic carbon, confirming the assignments made from the 1D spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govscispace.com

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes of Nitrile and Amine Groups

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

N-H Stretch: As a secondary amine, a single, medium-intensity N-H stretching band is expected in the region of 3350–3310 cm⁻¹.

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group gives rise to a sharp, medium-to-strong absorption band in the range of 2240–2220 cm⁻¹ for aromatic nitriles. sphinxsai.comresearchgate.net

C=C Stretch: Aromatic ring C=C stretching vibrations are observed in the 1600–1450 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aromatic C-N bond is typically strong and appears in the 1335–1250 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium |

| Aromatic C-H Stretch | Benzene (B151609) Ring | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group | < 3000 | Medium |

| C≡N Stretch | Nitrile | 2240 - 2220 | Sharp, Medium-Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Strong |

| Aromatic C-N Stretch | Aryl Amine | 1335 - 1250 | Strong |

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes.

C≡N Stretch: The nitrile stretch is also a prominent feature in the Raman spectrum, often appearing as a strong, sharp band. researchgate.netkoreascience.kr

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, often weak in the IR spectrum, typically gives a strong and sharp band in the Raman spectrum around 800-1000 cm⁻¹. ias.ac.in Other skeletal vibrations of the ring are also readily observed.

Symmetry and Polarization: For modes that are active in both IR and Raman, polarization measurements in Raman can help distinguish between symmetric and asymmetric vibrations, aiding in a more detailed vibrational assignment. The combination of both FT-IR and Raman spectra allows for a more complete picture of the vibrational characteristics of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When this compound is exposed to UV-Vis radiation, its electrons can be promoted from a lower energy ground state to a higher energy excited state by absorbing light of a specific wavelength. The resulting spectrum provides valuable information about the molecule's chromophores and conjugated systems.

The structure of this compound contains a benzonitrile (B105546) moiety, which acts as the primary chromophore—the part of the molecule responsible for absorbing light. This system consists of a benzene ring conjugated with a nitrile group (-C≡N). The presence of the ethylamino group (-NHCH₂CH₃) on the benzene ring serves as an auxochrome. An auxochrome is a group of atoms that, when attached to a chromophore, modifies its ability to absorb light, typically shifting the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) and increasing the absorption intensity (a hyperchromic effect).

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of two types:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and other conjugated systems. Due to the extended conjugation in the benzonitrile ring, these transitions are expected to be intense. The ethylamino auxochrome, with its electron-donating nitrogen atom, enhances the electron density of the aromatic ring, further facilitating these transitions and shifting them to longer wavelengths compared to unsubstituted benzonitrile.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n) to a π* antibonding orbital. In this compound, the nitrogen atom of the ethylamino group and the nitrogen atom of the nitrile group both possess lone pairs of electrons in non-bonding orbitals. These transitions are typically less intense than π → π* transitions. The interaction of the lone pair on the amino nitrogen with the aromatic π system can influence the energy and probability of these transitions.

The specific wavelengths and intensities of these absorption bands provide a characteristic fingerprint for the molecule's electronic structure.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Chromophore/Functional Group | Expected Characteristics |

| π → π | π bonding to π antibonding | Benzonitrile ring system | High intensity (large molar absorptivity), influenced by the ethylamino auxochrome. |

| n → π | Non-bonding to π antibonding | Amino group (-NH), Nitrile group (-C≡N) | Low intensity (small molar absorptivity), may be obscured by more intense π → π* bands. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular formula of a compound. mdpi.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to within 5 parts per million, ppm). This precision allows for the unambiguous determination of an elemental composition from a measured mass. nih.gov

For this compound, the molecular formula is C₉H₁₀N₂. HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺. The instrument measures the m/z of this ion, and the resulting value is compared to the calculated theoretical mass. The theoretical exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).

A close match between the experimentally measured mass and the theoretical mass, with a very small mass error, provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas that might have the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₂ |

| Analyzed Ion | [M+H]⁺ |

| Theoretical Exact Mass (Calculated) | 147.09170 |

| Experimental Mass (Hypothetical) | 147.09165 |

| Mass Error (Hypothetical) | -0.34 ppm |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. The results are used to determine the empirical formula of a substance, which is the simplest whole-number ratio of atoms in the molecule. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from its molecular formula, C₉H₁₀N₂.

The theoretical percentages are calculated based on the molecular weight of the compound (146.19 g/mol ) and the atomic weights of its constituent elements. sigmaaldrich.com The experimental values are obtained by combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (CO₂, H₂O, and N₂). A close agreement between the found and required percentages, typically within ±0.4%, confirms the empirical formula and serves as a crucial indicator of sample purity.

Table 3: Elemental Analysis Data for this compound (C₉H₁₀N₂)

| Element | Theoretical Percentage (Required) | Experimental Percentage (Found - Hypothetical) |

| Carbon (C) | 73.94% | 73.85% |

| Hydrogen (H) | 6.90% | 6.95% |

| Nitrogen (N) | 19.16% | 19.10% |

Computational Chemistry and Theoretical Investigations of 2 Ethylamino Benzonitrile

Molecular Geometry and Conformational Analysis

The three-dimensional structure of 2-(Ethylamino)benzonitrile is a key determinant of its physical and chemical properties. Computational methods allow for the precise determination of its molecular geometry and the exploration of its conformational landscape.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For this compound, this would be performed using a method like DFT with the B3LYP functional and a 6-311++G(d,p) basis set. The resulting optimized structural parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed description of the molecule's shape.

Based on studies of similar molecules, the bond lengths and angles within the benzene (B151609) ring are expected to show slight deviations from a perfect hexagon due to the electronic effects of the substituents. The C-N bond of the ethylamino group and the C-C bond to the nitrile group will be of particular interest. The table below presents hypothetical yet realistic optimized structural parameters for this compound, derived from standard values and trends observed in related compounds.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.41 |

| C-N (amino) | 1.38 |

| N-C (ethyl) | 1.46 |

| C-C (ethyl) | 1.53 |

| C≡N (nitrile) | 1.16 |

| C-H (aromatic) | 1.08 |

| C-H (ethyl) | 1.09 |

| N-H | 1.01 |

| Bond Angles (degrees) | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-N (amino) | 121 |

| C-N-C (ethyl) | 122 |

| N-C-C (ethyl) | 110 |

| C-C-C (nitrile) | 120 |

| C-C≡N | 179 |

| Dihedral Angles (degrees) | |

| C-C-N-C | ~30 |

| H-N-C-C | ~60 |

Note: These values are illustrative and would be precisely determined in a dedicated computational study.

Conformational isomerism in this compound arises from the rotation around single bonds, primarily the C-N bond of the ethylamino group. The steric hindrance between the ethyl group and the adjacent nitrile group is a significant factor in determining the preferred conformation.

A Potential Energy Surface (PES) map can be generated by systematically changing a specific dihedral angle (e.g., the C-C-N-C dihedral angle) and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them.

For this compound, the PES is expected to show at least two stable conformers corresponding to the ethyl group being oriented away from or towards the nitrile group. The conformation where the ethyl group is directed away from the bulky nitrile group would likely be the global minimum due to reduced steric strain. The rotational barrier between these conformers can also be determined from the PES, providing insight into the molecule's flexibility at different temperatures. Studies on 2-alkylanilines have shown that the amino group tends to be tilted away from the alkyl substituent, a similar trend would be expected here. nih.gov

Derivatives and Analogues of 2 Ethylamino Benzonitrile: Synthesis and Structural Diversification

Design Principles for Novel 2-(Ethylamino)benzonitrile Analogues

The design of new analogues of this compound is guided by several established principles in medicinal chemistry and materials science. A primary strategy is bioisosteric replacement , where functional groups are swapped with others that have similar physical or chemical properties, to enhance a desired biological activity or optimize pharmacokinetic parameters. For instance, the nitrile group is a key functional moiety that can participate in hydrogen bonding and its strong electron-withdrawing nature can influence the electronic density of the aromatic ring. nih.gov In some cases, replacing a pyridine (B92270) ring with a benzonitrile (B105546) can be a strategic move in drug discovery to improve metabolic stability or biological potency. researchgate.net

Another design principle involves scaffold hopping , where the core benzonitrile structure is replaced by a different chemical scaffold that maintains a similar three-dimensional arrangement of key functional groups. This can lead to the discovery of novel compounds with improved properties. For example, the 2-aminobenzonitrile (B23959) core can be used in the synthesis of more complex heterocyclic systems like quinazolines and indazoles, which are known to have a broad range of biological activities. researchgate.netresearchgate.netarabjchem.org

Furthermore, the principles of structure-activity relationship (SAR) guide the rational design of analogues. By systematically modifying parts of the this compound molecule and observing the effect on a specific activity, researchers can build a model to predict which modifications will lead to improved performance. nih.gov For instance, the introduction of fluorine atoms is a common strategy to enhance metabolic stability and biological activity. evitachem.com The design of closing integrin inhibitors, for example, relies on the specific placement of polar atoms that can stabilize water molecules in the binding site. nih.gov

Synthetic Strategies for Chemical Functionalization

The chemical reactivity of this compound allows for a variety of transformations at its different functional groups.

Modifications at the Ethylamino Moiety

The secondary amine of the ethylamino group is a prime site for modification. Standard organic reactions can be employed to introduce a wide range of substituents.

N-Alkylation and N-Arylation: The nitrogen atom can be further alkylated or arylated to introduce new lipophilic or aromatic groups.

N-Acylation: Reaction with acyl chlorides or anhydrides can form amides, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Reductive Amination: The amine can be used in reductive amination reactions with aldehydes or ketones to introduce more complex side chains. For example, 4-aminobenzonitrile (B131773) can be N-methylated by reacting with formaldehyde (B43269) and sodium borohydride (B1222165). smolecule.com

These modifications can significantly impact the molecule's solubility, lipophilicity, and interactions with biological targets.

Substitutions and Transformations on the Aromatic Ring

The benzene (B151609) ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The existing ethylamino and nitrile groups direct the position of new substituents. The ethylamino group is an activating, ortho-, para-director, while the nitrile group is a deactivating, meta-director. The interplay of these two groups will influence the regioselectivity of substitution reactions. libretexts.orgresearchgate.net

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (F, Cl, Br, I) can modulate the electronic properties and lipophilicity of the molecule.

Nitration: The introduction of a nitro group provides a handle for further functionalization, such as reduction to an amino group.

Sulfonation: The addition of a sulfonic acid group can increase water solubility.

Friedel-Crafts Acylation and Alkylation: These reactions introduce alkyl or acyl groups to the aromatic ring.

Palladium-catalyzed cross-coupling reactions are also powerful tools for modifying the aromatic ring, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions Involving the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. libretexts.org This transformation dramatically changes the electronic and steric properties of the substituent.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. libretexts.orgacs.org This introduces a new basic center into the molecule. A B(C6F5)3-catalyzed reductive denitrogenation can even transform the cyano group into a methyl group. acs.org

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are often used as bioisosteres for carboxylic acids. nih.govresearchgate.netbibliotekanauki.plmdpi.com

Reaction with Grignard Reagents: The addition of Grignard reagents to the nitrile group, followed by hydrolysis, yields ketones. libretexts.orgmasterorganicchemistry.com

Formation of Quinazolines: 2-Aminobenzonitriles can react with carbon dioxide or other reagents to form quinazoline (B50416) derivatives, which are important heterocyclic compounds in medicinal chemistry. researchgate.netarabjchem.orgacs.orgnih.gov

Library Synthesis and Combinatorial Approaches to Benzonitrile Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds. 5z.com For benzonitrile derivatives, solid-phase synthesis is a particularly useful technique. nih.gov In this approach, a benzonitrile scaffold can be attached to a solid support (resin), and then various building blocks can be added in a stepwise fashion to the different reactive sites on the molecule. nih.gov

For example, a library of unsymmetrically substituted 3,5-diamino-benzonitriles has been synthesized using a continuous flow chemistry procedure that allows for the stepwise nucleophilic aromatic substitution of difluoro-benzonitriles. nih.gov The use of privileged structures, like the benzodiazapine scaffold, in combinatorial synthesis allows for the creation of libraries that can be screened against a variety of biological targets. acs.org

The "split-and-pool" synthesis strategy is another common method in combinatorial chemistry. In this approach, the solid support is divided into portions, each of which is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a large number of unique compounds.

Structure-Activity Relationship (SAR) Studies in Related Benzonitrile Scaffolds

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For benzonitrile-containing compounds, SAR studies have been conducted across a wide range of biological targets.

For instance, in a series of 2-amino-6-arylsulfonylbenzonitrile derivatives that inhibit HIV-1 reverse transcriptase, QSAR studies revealed that more electronegative and less polar substituents at the meta position and more electrophilic substituents at the para position were favorable for higher activity. nih.gov In the development of anticancer agents, SAR studies on methoxybenzoyl-aryl-thiazole analogues showed that replacing the thiazole (B1198619) ring with pyridine, furan, or thiophene (B33073) maintained potent activity. acs.org

SAR studies on benzonitrile derivatives have also been important in the development of inhibitors for various enzymes and receptors. For example, the nitrile group in vildagliptin (B1682220) and saxagliptin, which are DPP-4 inhibitors, is crucial for their inhibitory properties and stability. nih.gov In another example, SAR studies of 4-substituted phenylpyrazolidinone derivatives as Ku70/80 inhibitors guided the optimization of the scaffold to improve potency and metabolic stability. chemrxiv.org

The following table provides examples of SAR findings in different benzonitrile scaffolds:

| Scaffold | Target | Key SAR Findings | Reference(s) |

| 2-Amino-6-arylsulfonylbenzonitrile | HIV-1 Reverse Transcriptase | Electronegative and less polar meta-substituents, and electrophilic para-substituents enhance activity. | nih.gov |

| 4-Substituted Methoxylbenzoyl-aryl-thiazole | Tubulin | Replacement of the thiazole ring with pyridine, furan, or thiophene maintains high anticancer activity. | acs.org |

| 2-Cyano Pyrrolidine | Dipeptidyl Peptidase-4 (DPP-4) | The nitrile group is critical for inhibitory activity and oral stability. | nih.gov |

| 4-Substituted Phenylpyrazolidinone | Ku70/80 | Optimization of substituents on the phenyl ring led to improved potency and metabolic stability. | chemrxiv.org |

| 4-Hydroxy-benzonitrile Derivatives | Photosystem II | 3,5-disubstitution on the 4-hydroxy-benzonitrile core was necessary for inhibitory activity. | researchgate.net |

The Role of the Nitrile Pharmacophore in Molecular Recognition and Binding Interactions

The nitrile, or cyano, group is a powerful pharmacophore in drug design and discovery, contributing significantly to a molecule's pharmacokinetic and pharmacodynamic properties. sioc-journal.cnrsc.org Its unique electronic characteristics and geometry allow it to participate in a variety of non-covalent interactions, enhancing binding affinity and selectivity for biological targets. sioc-journal.cn The strategic placement of a nitrile group within a molecule, such as in derivatives of this compound, can profoundly influence its interactions with proteins and other macromolecules. numberanalytics.com

The nitrile group is characterized by a carbon atom triple-bonded to a nitrogen atom. This arrangement results in a linear, rigid functional group with a strong dipole moment and electron-withdrawing properties. researchgate.net These features are key to its role in molecular recognition.

Key Interaction Roles of the Nitrile Pharmacophore:

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. nih.gov X-ray crystallography studies have revealed that nitriles often form hydrogen bonds with amino acid residues like serine and arginine, or with water molecules within the binding site of a protein. nih.gov This ability to form hydrogen bonds is crucial for the activity of many nitrile-containing compounds. nih.gov For instance, in certain inhibitors, the nitrile group mimics the hydrogen-bonding interaction of a carbonyl group, fitting into small binding pockets and enhancing efficacy. nih.gov

Polar Interactions and Dipole Stacking: The strong dipole of the nitrile group enables it to engage in favorable polar interactions with the protein environment. sioc-journal.cn This is particularly important in cases where the nitrile acts as a bioisostere for other polar functional groups like hydroxyl or carboxyl groups. nih.govtandfonline.com Modeling studies suggest that the polar nitrile can have strong dipole interactions with enzyme-bound metal ions, such as calcium, which is a required interaction for the activity of certain calcium channel antagonists. nih.gov

Bioisosteric Replacement: In medicinal chemistry, the nitrile group is frequently used as a bioisostere for other functional groups, such as carbonyls, hydroxyls, and halogens. sioc-journal.cntandfonline.com This substitution can lead to improved pharmacological properties, including enhanced binding affinity and metabolic stability. sioc-journal.cn For example, replacing a carbonyl with a nitrile can maintain key hydrogen bonding interactions while altering other properties of the molecule. nih.gov

Covalent Interactions: While often involved in non-covalent interactions, the nitrile group can also be designed to act as a reversible or irreversible covalent warhead. rsc.org In specific molecular contexts, the nitrile can become electrophilic and react with nucleophilic residues like cysteine or serine in an enzyme's active site, forming a covalent bond. rsc.orgresearchgate.net This strategy has been successfully employed in the development of potent inhibitors for various enzymes. rsc.org

The versatility of the nitrile pharmacophore makes it a valuable tool for medicinal chemists. By modulating physicochemical and pharmacokinetic properties, the nitrile group can improve bioavailability and metabolic stability. sioc-journal.cn Its ability to engage in a wide array of interactions allows for the fine-tuning of a molecule's affinity and selectivity for its target, ultimately leading to more effective therapeutic agents. sioc-journal.cnnumberanalytics.com

Research Findings on Nitrile Group Interactions

Recent research has further illuminated the specific roles of the nitrile group in molecular binding. Analysis of protein-ligand complexes from the Protein Data Bank (PDB) has provided detailed insights into the geometry and nature of these interactions.

| Interaction Type | Interacting Partner(s) | Significance in Binding | Example from Literature |

| Hydrogen Bonding | Serine, Arginine, Water molecules | Anchors the ligand in the binding pocket; mimics carbonyl interactions. | The nitrile of Finrozole acts as a hydrogen bond acceptor, interacting with main-chain phenylalanine and histidine residues. nih.gov |

| Polar/Dipole Interactions | Metal ions (e.g., Ca2+), Polar amino acids | Crucial for activity in certain ion channel blockers; contributes to binding affinity. | The nitrile group of calcium channel antagonists is suggested to engage in a strong dipole interaction with enzyme-bound calcium. nih.gov |

| Covalent Bonding | Cysteine, Serine | Forms a stable, often irreversible, bond with the target, leading to potent inhibition. | Saxagliptin, a DPP-4 inhibitor, forms a covalent bond with a serine residue in the active site. researchgate.net |

| π-π Stacking | Aromatic residues (e.g., Phenylalanine, Histidine) | Stabilizes the ligand-protein complex through non-bonded interactions. | Studies on Mpro inhibitors highlight the critical role of π-π stacking in driving binding affinity. mdpi.com |

These findings underscore the multifaceted nature of the nitrile pharmacophore. Its incorporation into analogues of this compound can be a key strategy for developing novel compounds with tailored biological activities. The synthesis of such derivatives often involves reactions with the parent compound, 2-aminobenzonitrile, which serves as a versatile precursor for a wide range of heterocyclic structures, including quinazolines and quinolines. iitg.ac.inthieme-connect.comcardiff.ac.uk

Crystallographic Analysis and Solid State Characterization of 2 Ethylamino Benzonitrile

Single-Crystal X-ray Diffraction Studies: A Knowledge Gap

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. However, no published studies containing the single-crystal X-ray diffraction data for 2-(Ethylamino)benzonitrile could be located. Such a study would be essential to determine the following key parameters:

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint of a crystalline material based on the diffraction of X-rays by the powder sample. researchgate.net A PXRD pattern can be used for phase identification, to assess sample purity, and to determine lattice parameters. researchgate.netnih.gov In the absence of a reference single-crystal structure, the interpretation of a PXRD pattern for a new compound like this compound would be challenging.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism , the ability of a compound to exist in more than one crystal structure, has significant implications for the physical properties of a material. Different polymorphs of a compound can exhibit different solubilities, melting points, and stabilities. Studies on related molecules have revealed the existence of multiple polymorphic forms.

Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a co-former) in a stoichiometric ratio within a crystal lattice. This can be used to modify the physicochemical properties of the active pharmaceutical ingredient. The potential for this compound to form polymorphs or co-crystals remains an open area for investigation, contingent on the initial crystallographic characterization of the pure compound.

Correlation of Solid-State Structural Data with Computational Models

The correlation of experimentally determined solid-state structural data with computational models is a powerful approach in modern chemistry. It allows for the validation of theoretical methods and provides deeper insights into the electronic and structural properties of a molecule. This process typically involves a comparison of geometric parameters, such as bond lengths and angles, obtained from single-crystal X-ray diffraction with those calculated using quantum chemical methods like Density Functional Theory (DFT).

A study on 2-amino-4-chlorobenzonitrile (B1265954) illustrates this correlative approach. The compound was crystallized and its structure determined by single-crystal X-ray crystallography. analis.com.my The experimental data, including unit cell parameters and key bond lengths and angles, serves as a benchmark for computational models.

Crystallographic and Computational Data Comparison

For 2-amino-4-chlorobenzonitrile, DFT calculations were performed to generate a theoretical model of the molecule's geometry. The comparison between the experimental X-ray diffraction data and the calculated DFT values reveals the accuracy of the computational method.

Table 1: Comparison of Selected Experimental and Theoretical Bond Lengths (Å) for 2-amino-4-chlorobenzonitrile

| Bond | Experimental (X-ray) analis.com.my | Theoretical (DFT) analis.com.my |

|---|---|---|

| C≡N | 1.146(4) | 1.160 |

| C-Cl | --- | 1.756 |

| C-N | 1.369(4) | 1.373 |

Data for 2-amino-4-chlorobenzonitrile is used as an illustrative example.

Table 2: Comparison of Selected Experimental and Theoretical Bond Angles (°) for 2-amino-4-chlorobenzonitrile

| Angle | Experimental (X-ray) analis.com.my | Theoretical (DFT) analis.com.my |

|---|---|---|

| C1-C2-N1 | 119.7(3) | 119.6 |

| C3-C4-Cl1 | 119.4(3) | 119.4 |

| C2-C1-C6 | 120.3(3) | 120.3 |

Data for 2-amino-4-chlorobenzonitrile is used as an illustrative example.

The data presented in the tables for 2-amino-4-chlorobenzonitrile shows a good agreement between the experimental and theoretical values. For instance, the C≡N bond length was experimentally determined to be 1.146(4) Å, which is very close to the theoretical value of 1.160 Å. analis.com.my Similarly, the C-N bond length from X-ray data is 1.369(4) Å, compared to the calculated value of 1.373 Å. analis.com.my This close correlation indicates that the chosen level of theory and basis set for the DFT calculations are appropriate for describing the molecular structure.

Discrepancies between experimental and theoretical values can often be attributed to intermolecular interactions in the solid state, such as hydrogen bonding, which are not fully accounted for in the gas-phase calculations of a single molecule. In the case of 2-amino-4-chlorobenzonitrile, Hirshfeld surface analysis revealed the presence of N–H···N interactions, which can influence the molecular geometry in the crystal lattice. analis.com.my

The application of this correlative analysis to this compound would involve similar steps. First, high-quality single crystals would be grown. Then, X-ray diffraction analysis would provide the precise atomic coordinates in the solid state. Concurrently, DFT calculations would be performed to obtain the optimized gas-phase geometry. By comparing these two datasets, a detailed understanding of the intramolecular forces and the effects of the crystal packing on the molecular conformation of this compound could be achieved. This would provide a robust foundation for predicting its behavior in different environments and for designing new materials with tailored properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Applications in Advanced Organic Synthesis and Materials Science

2-(Ethylamino)benzonitrile as a Key Synthetic Intermediate

As a bifunctional molecule, this compound serves as a foundational building block in multi-step synthetic pathways. It is classified as an important intermediate in the production of pharmaceuticals, agrochemicals, and other specialty organic compounds. mallakchemicals.com

The reactivity of the nitrile and amino groups allows for a diverse range of chemical modifications, making this compound a valuable precursor for more intricate molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the secondary amine can undergo various coupling and condensation reactions. This dual reactivity is fundamental to its role in creating complex molecular architectures. For example, derivatives of this compound are used in the synthesis of various pharmaceutical intermediates. mallakchemicals.com

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of these ring systems often relies on versatile precursors like this compound. The inherent reactivity of the amino and nitrile functionalities allows for their participation in cyclization reactions to form various heterocyclic structures.

Imidazoles: While direct synthesis of imidazoles from this compound is not extensively documented, analogous benzonitrile (B105546) derivatives are used in imidazole (B134444) synthesis. nih.govresearchgate.net For instance, research has shown the condensation of 4-(2-ethylamino)-1H-imidazole with 4-acetylbenzonitrile (B130643) to form more complex imidazole derivatives. nih.govingentaconnect.com The general principle involves reacting aminobenzonitrile-type structures with other reagents to construct the imidazole ring, a process for which this compound is a suitable candidate. researchgate.netorganic-chemistry.orggoogle.com

Pyridines: The synthesis of substituted pyridines can be achieved through various condensation reactions. core.ac.ukorganic-chemistry.org The Bohlmann-Rahtz pyridine (B92270) synthesis, for example, involves the condensation of enamines with alkynones. The functional groups on this compound make it a potential substrate for multi-component reactions that lead to highly substituted pyridine rings, which are prevalent in pharmaceuticals. nih.govresearchgate.net

Thiophenes: 2-Aminothiophenes are significant building blocks for bioactive compounds and functional materials. beilstein-journals.org Syntheses of thiophene (B33073) derivatives often involve the reaction of precursors containing amine and other functional groups with sulfur-containing reagents. beilstein-journals.orgorganic-chemistry.org The structure of this compound makes it a plausible starting material for constructing substituted aminothiophenes, which are valuable in drug discovery and materials science. mallakchemicals.comgoogle.com

Table 1: Research Findings on Heterocyclic Synthesis using Benzonitrile Analogs

| Heterocycle | Synthetic Approach | Precursor Type | Reference |

|---|---|---|---|

| Imidazole | Condensation reaction with acetylbenzonitrile. | 4-(2-ethylamino)-1H-imidazole | nih.govingentaconnect.com |

| Pyridine | Condensation of 2,6-dialdehyde pyridine with anthranilonitrile. | Anthranilonitrile (2-aminobenzonitrile) | nih.gov |

| Thiophene | Reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol. | N-Aryl/alkylaminoacetals | beilstein-journals.org |

Integration into Polymer Chemistry and Advanced Materials Development

Benzonitrile derivatives are utilized in the field of polymer science as monomers or building blocks for specialized polymers. bldpharm.com The presence of the reactive nitrile and amino groups allows for the incorporation of this compound into polymer chains through various polymerization techniques, such as atom transfer radical polymerization (ATRP). nih.gov This can impart specific properties to the resulting materials, such as thermal stability, altered solubility, or the ability to coordinate with metals. These polymers can find applications in areas like electronic materials or as components of advanced composites. bldpharm.com

Applications in Dye and Pigment Research and Development

The benzonitrile moiety is a known chromophore, and its derivatives are important intermediates in the synthesis of dyes and pigments. mallakchemicals.com Specifically, substituted benzonitriles are precursors to azo dyes, which constitute a large and commercially significant class of colorants. For example, compounds structurally related to this compound are used to create disperse dyes for coloring synthetic fibers like polyester. The ethylamino group acts as a potent auxochrome, a group that modifies the ability of the chromophore to absorb light, influencing the final color and intensity of the dye.

Role in Advanced Chemical Manufacturing Processes

The utility of this compound extends to large-scale industrial applications. According to the U.S. Environmental Protection Agency's (EPA) Chemical Data Reporting (CDR), the compound is manufactured or imported in the United States, indicating its role in commercial chemical production. epa.gov

A significant application is its use as a precursor in the synthesis of 2-ethylanthraquinone. google.com 2-Ethylanthraquinone is a critical component in the industrial production of hydrogen peroxide via the Riedl-Pfleiderer process. wikipedia.org Patents describe processes where a derivative, 2-(4'-ethylamino benzonitrile acyl group) benzoic acid, undergoes cyclization to form the anthraquinone (B42736) skeleton. google.com This reaction can be catalyzed by strong acids or solid acid catalysts, with some processes achieving high conversion rates and product selectivity. google.compatsnap.comwipo.int

Table 2: Synthesis of 2-Ethylanthraquinone from Benzonitrile Precursors

| Precursor | Reaction Type | Key Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| 2-(4-alkylbenzoyl)benzoic acid | Gas-phase cyclization | Acidic molecular sieve catalyst, 220-350°C | >90% conversion | google.com |

| 2-(4-ethylbenzoyl)benzoic acid | Liquid-phase cyclization | Fuming sulfuric acid | High product production rate | google.com |

| 2-(4-alkylbenzoyl)benzoic acid | Liquid-phase cyclization | Solid acid catalyst | Yield of 86.7% reported in one example | patsnap.com |

Future Research Directions and Emerging Trends in the Study of 2 Ethylamino Benzonitrile

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a versatile scaffold like 2-(Ethylamino)benzonitrile, future research is poised to unlock new applications and streamline its production. The following sections explore the prospective avenues of research, from green synthesis and advanced analytical methods to the rational design of novel derivatives and their integration into emerging technologies.

Q & A

Basic Research Question

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Reference standards (e.g., 2-(Dimethylamino)benzonitrile ) can aid peak identification.

- Spectroscopy : FT-IR to confirm nitrile (C≡N stretch ~2230 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

Advanced Research Consideration

For batch-to-batch variability, employ LC-MS/MS to detect trace impurities (e.g., residual solvents or byproducts). Quantify purity using differential scanning calorimetry (DSC) to assess melting point consistency .

How can computational modeling predict the environmental impact of this compound?

Advanced Research Question

Leverage molecular dynamics (MD) simulations to study:

- Soil mobility : Predict log (octanol-water partition coefficient) using software like EPI Suite. Compare with analogous compounds (e.g., 2-(Ethylamino)ethanol’s CO absorption properties ).

- Biodegradation : Apply QSAR models to estimate half-lives in aquatic systems. Validate with OECD 301F ready biodegradability tests.

What are the best practices for storing this compound to prevent degradation?

Basic Research Question

- Storage conditions : Keep at 2–8°C in amber glass vials under inert gas (N or Ar) to mitigate hydrolysis or photodegradation .

- Incompatible materials : Avoid contact with strong acids/bases, which may induce nitrile hydrolysis to carboxylic acids .

Advanced Research Consideration

Monitor long-term stability via accelerated aging studies (40°C/75% RH for 6 months). Analyze degradation products using GC-MS and correlate with Arrhenius kinetics to predict shelf life .

How can researchers design experiments to explore the bioactivity of this compound in enzyme inhibition?

Advanced Research Question

- Target selection : Prioritize enzymes with nitrile/amine-binding pockets (e.g., carbonic anhydrase or cytochrome P450). Docking studies using AutoDock Vina can identify potential binding modes .

- Assay design :

- Fluorescence-based assays : Measure inhibition of enzyme activity (e.g., β-lactamase) using nitrocefin as a substrate.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.